molecular formula C21H18FN5O3 B2780763 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1021079-20-8

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2780763
CAS No.: 1021079-20-8
M. Wt: 407.405
InChI Key: HVPMAEMWGVIPBB-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-d][1,2,4]triazine core, a privileged scaffold in medicinal chemistry. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Compounds with this core structure are of significant research interest due to their potential to interact with various biological targets. Structurally similar analogs have been investigated for their role as TRPA1 antagonists, suggesting potential applications in research related to pain, inflammation, and respiratory conditions . The TRPA1 channel is a key regulator in neurogenic inflammation and is activated by various noxious stimuli . Furthermore, the pyrazolo-triazine scaffold is found in molecules studied for their interactions with nerve growth factor (NGF) pathways, which are implicated in conditions like endometriosis and pain disorders . The specific substitution pattern on this molecule—featuring a 4-ethoxyphenyl group at the 2-position and an N-(2-fluorophenyl)acetamide side chain—is designed to modulate properties such as solubility, binding affinity, and metabolic stability, making it a valuable chemical tool for hit-to-lead optimization in drug discovery research.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-2-30-15-9-7-14(8-10-15)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-6-4-3-5-16(17)22/h3-11,13H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMAEMWGVIPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide (CAS Number: 1021079-20-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H18FN5O3C_{21}H_{18}FN_{5}O_{3} with a molecular weight of 407.4 g/mol. The structure includes a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H18FN5O3C_{21}H_{18}FN_{5}O_{3}
Molecular Weight407.4 g/mol
CAS Number1021079-20-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets. Key areas of interest include:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The pyrazolo[1,5-d][1,2,4]triazin moiety is often associated with antitumor properties due to its ability to interfere with cellular processes involved in proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
  • Antimicrobial Properties : There is emerging evidence that derivatives of this compound may possess antimicrobial activity against certain bacterial strains.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as kinases or phosphodiesterases that play crucial roles in cell signaling pathways.
  • Interaction with DNA/RNA : The structural characteristics suggest potential interactions with nucleic acids, which could lead to disruption of replication or transcription processes.
  • Modulation of Receptor Activity : There is potential for this compound to interact with various receptors involved in cell signaling and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the pyrazolo[1,5-d][1,2,4]triazin framework:

  • A study published in PubMed highlighted the antitumor efficacy of similar compounds against specific cancer cell lines (e.g., breast cancer and leukemia), demonstrating IC50 values in the low micromolar range .
  • Another research effort focused on the anti-inflammatory properties observed in animal models where administration led to reduced levels of inflammatory markers .

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS: 891527-59-6)

  • Key Differences: Substituents: 4-Methoxyphenyl (vs. 4-ethoxyphenyl) and 4-chlorobenzyl (vs. 2-fluorophenyl). The 4-chlorobenzyl group may increase lipophilicity but introduce different metabolic liabilities compared to the 2-fluorophenyl group .
  • Synthesis : Discontinued commercial availability suggests synthetic or stability challenges .

Analogues with Modified Heterocyclic Cores

(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (Compound 20a)

  • Key Differences :
    • Core : Pyrrolo[1,2-d][1,2,4]triazine (vs. pyrazolo[1,5-d][1,2,4]triazine).
    • Substituents : 4-Methoxyphenethyl group (vs. 2-fluorophenyl).
    • Impact : The pyrrolo core may reduce planarity, affecting π-π stacking interactions. The ethyl linker in the side chain could improve solubility but reduce target engagement .
  • Synthesis : 40% yield via standard methods, indicating moderate efficiency .

Example 83 (): Chromen-4-one-Pyrazolo[3,4-d]pyrimidine Hybrid

  • Key Differences: Core: Pyrazolo[3,4-d]pyrimidine with chromen-4-one (vs. pyrazolo[1,5-d][1,2,4]triazine). Substituents: Multiple fluoro groups (3-fluoro-4-isopropoxyphenyl). Impact: Fluorine atoms enhance electron-withdrawing effects and metabolic stability.
  • Properties : High melting point (302–304°C) suggests thermal stability .

Analogues with Sulfur-Containing Side Chains

N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences: Core: 1,2,4-Triazole (vs. pyrazolotriazine). Substituents: Sulfanyl group (vs. acetamide oxygen) and bromo/difluoro groups. Impact: The sulfur atom may increase hydrogen bonding capacity but reduce oxidative stability.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Yield/Stability Notable Properties/Activities
Target Compound Pyrazolo[1,5-d][1,2,4]triazinone 4-Ethoxyphenyl, 2-fluorophenyl Not reported High lipophilicity (predicted)
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)... (CAS: 891527-59-6) Pyrazolo[1,5-d][1,2,4]triazinone 4-Methoxyphenyl, 4-chlorobenzyl Discontinued production Potential metabolic instability
Compound 20a Pyrrolo[1,2-d][1,2,4]triazinone 4-Methoxyphenethyl 40% yield GPR139 agonist; tested in social interaction models
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl, chromenone 19% yield (Suzuki coupling) High thermal stability (MP: 302°C)
N-(2-Bromo-4,6-difluorophenyl)-... 1,2,4-Triazole Sulfanyl, bromo, difluoro Not reported Anti-exudative activity (predicted)

Key Findings and Implications

  • Substituent Effects : Ethoxy groups enhance lipophilicity over methoxy but may reduce synthetic accessibility. Fluorine atoms improve metabolic stability but require careful positional placement to avoid steric clashes .
  • Synthetic Challenges : Low yields (e.g., 19% in ) and discontinued products () highlight the need for optimized synthetic routes for pyrazolotriazine derivatives.

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of pyrazolo-triazine-acetamide derivatives like 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide?

Answer: Synthesis optimization requires:

  • Stepwise cyclization : Formation of the pyrazolo-triazine core via cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions (e.g., ethanol at 80°C for 12 hours) .
  • Substituent introduction : Selective substitution at the 2-position of the triazine ring using Ullmann coupling or nucleophilic aromatic substitution with aryl halides (e.g., 4-ethoxyphenyl iodide) .
  • Amide coupling : Reaction of the intermediate acid with 2-fluoroaniline using coupling agents like EDCI/HOBt in dimethylformamide (DMF) at room temperature .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to isolate the final product .

Q. Q2. How can researchers characterize the structural integrity of this compound and confirm regioselectivity in its synthesis?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) and the fluorophenyl acetamide moiety (δ ~7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 435.12) .
  • X-ray crystallography : For unambiguous confirmation of regioselectivity in the pyrazolo-triazine core .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended for evaluating the bioactivity of this compound, particularly its anti-inflammatory or anticancer potential?

Answer:

  • In vitro enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or NF-κB using recombinant enzymes (IC50_{50} determination via fluorescence polarization) .
  • Cell viability assays : MTT or ATP-based assays on cancer cell lines (e.g., MCF-7, A549) at concentrations ranging from 1–100 µM .
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining to assess caspase-3/7 activation .

Q. Q4. How should researchers address contradictory data in SAR studies between in vitro and in vivo models for this compound?

Answer:

  • Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid metabolism of the ethoxyphenyl group, which may reduce in vivo efficacy .
  • Solubility adjustments : Modify formulation using PEG-400 or cyclodextrin-based carriers to enhance bioavailability .
  • Dose-response recalibration : Conduct pharmacokinetic studies (Cmax_{max}, AUC) to adjust dosing regimens for in vivo models .

Q. Q5. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by heating from 25–300°C at 10°C/min .
  • Light sensitivity : Store samples under UV light (254 nm) for 48 hours and compare NMR spectra pre-/post-exposure .

Q. Q6. How can computational tools enhance the understanding of this compound’s binding interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Methodological Challenges and Solutions

Q. Q7. How can researchers resolve low yields during the final amide coupling step?

Answer:

  • Catalyst optimization : Replace EDCI with HATU for higher coupling efficiency .
  • Solvent screening : Test alternatives to DMF, such as dichloromethane with 10% DMF (v/v), to reduce side reactions .
  • Temperature control : Perform reactions at 0°C to minimize racemization .

Q. Q8. What strategies are recommended for scaling up synthesis without compromising purity?

Answer:

  • Flow chemistry : Implement continuous-flow reactors for the cyclization step to improve heat/mass transfer .
  • Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to enhance crystal formation .

Comparative and Mechanistic Studies

Q. Q9. How does the substitution pattern (e.g., ethoxyphenyl vs. chlorophenyl) influence biological activity in pyrazolo-triazine analogs?

Answer:

SubstituentLogPIC50_{50} (COX-2)Solubility (mg/mL)
4-Ethoxyphenyl3.20.8 µM0.12
4-Chlorophenyl3.82.5 µM0.08
Data from analogs in
The ethoxy group improves solubility and target engagement due to its electron-donating nature, whereas chloro substituents enhance lipophilicity but reduce potency.

Q. Q10. What emerging techniques (e.g., cryo-EM, AI-driven synthesis) could advance research on this compound?

Answer:

  • Cryo-EM : Resolve binding modes with large protein complexes (e.g., proteasomes) at near-atomic resolution .
  • AI-driven retrosynthesis : Use platforms like Synthia to propose novel routes for derivatives with modified fluorophenyl groups .

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